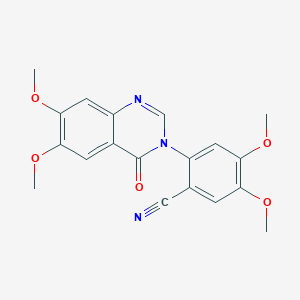
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide (BHFS) is a synthetic compound with a wide range of applications in the scientific community. It has become increasingly popular in recent years due to its unique properties, which make it an ideal reagent for various processes in the laboratory. BHFS is a colorless, odorless, and non-toxic compound that is used in the synthesis of various compounds, as well as for the purification of materials. It is also used in the production of pharmaceuticals, biochemicals, and other materials.
Applications De Recherche Scientifique
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is widely used in various scientific research applications. It is often used in the synthesis of compounds for use in pharmaceuticals, biochemicals, and other materials. It is also used in the purification of materials, such as proteins, nucleic acids, and other biological molecules. Additionally, this compound is used in the production of polymers, catalysts, and other materials.
Mécanisme D'action
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is a powerful reagent that can be used to induce a variety of chemical reactions. The most common mechanism of action is the formation of a sulfide bond between the two reactants. This reaction is typically catalyzed by a base, such as sodium hydroxide or sodium bicarbonate. The reaction is highly exothermic and can produce a variety of products, depending on the reactants and the conditions of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have a strong affinity for proteins, nucleic acids, and other biological molecules. It has also been shown to have an inhibitory effect on the activity of enzymes, as well as to interact with cell membranes. Additionally, this compound has been shown to have an anti-inflammatory effect, as well as to have an analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is that it is highly soluble in water, making it easy to work with. Additionally, it is relatively stable and non-toxic, making it safe to handle in the laboratory. On the other hand, this compound is a relatively expensive reagent, and its reactivity can be unpredictable, making it difficult to control the reaction.
Orientations Futures
The use of Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide in research is still in its early stages, and there are a number of potential future directions for its use. One potential application is in the synthesis of compounds for use in pharmaceuticals and biochemicals. Additionally, this compound could be used in the production of polymers, catalysts, and other materials. Finally, this compound could be used in the purification of proteins, nucleic acids, and other biological molecules.
Méthodes De Synthèse
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide can be synthesized in a variety of ways. The most common method is the reaction of hexafluoropropyl sulfide with benzyl bromide. This reaction produces a colorless liquid that can be isolated by distillation. Other methods for the synthesis of this compound include the reaction of hexafluoropropyl sulfide with an alkyl halide, such as benzyl chloride, or the reaction of hexafluoropropyl sulfide with an alkyl sulfate, such as benzyl sulfate.
Propriétés
IUPAC Name |
1,1,2,3,3,3-hexafluoropropylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6S/c11-8(9(12,13)14)10(15,16)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBDIKQTBCXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)


